N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

説明

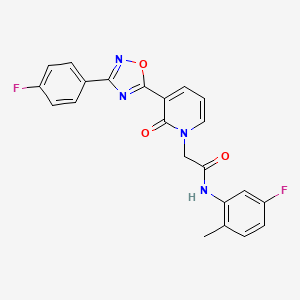

This compound is a fluorinated acetamide derivative featuring a 1,2,4-oxadiazole ring fused to a pyridinone core. The structure includes two fluorophenyl substituents: a 5-fluoro-2-methylphenyl group attached to the acetamide nitrogen and a 4-fluorophenyl group on the oxadiazole ring. Such fluorinated aromatic systems are known to enhance metabolic stability and binding affinity in medicinal chemistry applications .

特性

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O3/c1-13-4-7-16(24)11-18(13)25-19(29)12-28-10-2-3-17(22(28)30)21-26-20(27-31-21)14-5-8-15(23)9-6-14/h2-11H,12H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCCQABVHSOBDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

- Key Differences: Replaces the 1,2,4-oxadiazole-pyridinone core with an oxazolidinone ring. The substituents include a 2,6-dimethylphenyl group and a methoxyacetamide side chain.

- The absence of fluorine atoms may decrease lipophilicity compared to the target compound .

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

- Key Differences: Substitutes the oxadiazole ring with a dihydrothiadiazole system. The 4-fluorophenyl group is retained, but the pyridinone moiety is absent.

2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (CAS 876577-89-8)

- Key Differences : Replaces the fluorophenyl groups with a 2-methyl-3-furyl substituent and introduces a thioether linkage.

- Functional Impact : The furyl group’s lower electronegativity compared to fluorophenyl may reduce binding to electron-deficient biological targets. The thioether enhances solubility but decreases metabolic stability .

Fluorinated Acetamide Derivatives

N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 511276-56-5)

- Key Differences: Features dual sulfur atoms in the thiadiazole ring and a methylsulfanyl group instead of the pyridinone-oxadiazole system.

- Functional Impact: Increased sulfur content may improve radical scavenging but introduce toxicity risks. The lack of pyridinone reduces hydrogen-bond donor capacity .

Antiproliferative Hydroxyacetamide Derivatives (FP1–12 Series)

- Key Differences : Contains triazole and imidazole rings instead of oxadiazole. Substituents include hydroxyacetamide and phenyl groups.

- Functional Impact : These derivatives exhibit antiproliferative activity against cancer cell lines, but their IC₅₀ values (5–20 μM) are higher than typical oxadiazole-based inhibitors, suggesting lower potency .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Fluorine Impact: Fluorophenyl groups in the target compound likely enhance blood-brain barrier penetration compared to non-fluorinated analogues like oxadixyl .

- Heterocycle Stability : The 1,2,4-oxadiazole ring offers greater thermal and enzymatic stability than thiadiazole or dihydrothiadiazole systems, as seen in and .

- Activity Trade-offs: Antibacterial oxazolidinones () show higher potency but may suffer from toxicity due to dichloropyrimidine, whereas antiproliferative triazole derivatives () prioritize solubility over target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。